Unraveling the Allosteric Inhibition of USP1: A Technical Guide to the Mechanism of Action of USP1-IN-9 and its Congeners
Unraveling the Allosteric Inhibition of USP1: A Technical Guide to the Mechanism of Action of USP1-IN-9 and its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). Given that USP1-IN-9 is a novel compound derived from the well-characterized inhibitors ML323 and KSQ-4279, this document will focus on the established allosteric inhibition mechanism of these parent compounds to elucidate the functional dynamics of USP1-IN-9.
Core Mechanism of Action: Allosteric Inhibition of USP1
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, regulates key DNA damage response pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2] It achieves this by removing monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[1][2]
USP1 inhibitors, including the clinical candidate KSQ-4279 and the tool compound ML323, do not bind to the active site of the enzyme. Instead, they engage a cryptic, allosteric binding site located between the "palm" and "thumb" subdomains of the USP catalytic domain.[1][3] This binding event displaces a portion of the hydrophobic core of USP1, inducing conformational changes in the secondary structure that subtly rearrange the active site, thereby inhibiting its catalytic function.[3][4][5] USP1-IN-9, as a pyrido[2,3-d]pyrimidin-7(8H)-one derivative of ML323 and KSQ-4279, is understood to operate through this same allosteric mechanism.[6]
The binding of these inhibitors stabilizes the USP1 protein, as demonstrated by an increase in its thermal stability.[2] This allosteric modulation effectively traps USP1's substrates, such as monoubiquitinated FANCD2 and PCNA, in their ubiquitinated state, leading to disruption of DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]
Quantitative Data: Inhibitor Potency and Selectivity
The following tables summarize the key quantitative data for USP1-IN-9 and its parent compounds, ML323 and KSQ-4279.
| Inhibitor | IC50 (nM) | Assay Type | Notes | Reference |
| USP1-IN-9 | 8.8 | Not Specified | Reversible and noncompetitive inhibitor. | [6] |
| ML323 | 76 | Ubiquitin-Rhodamine | Reversible inhibitor. | [9][10] |
| 174 | K63-linked diubiquitin (gel-based) | |||
| 820 | monoubiquitinated PCNA (gel-based) | |||
| KSQ-4279 | Not Specified | Ubiquitin-Rhodamine | Potent and highly selective for USP1. | [1][2][7] |
| Inhibitor | Ki (nM) | Notes | Reference |
| ML323 | 68 | For the free enzyme. | [6][9] |
Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of the USP1-UAF1 complex in the deubiquitination of FANCD2-Ub and PCNA-Ub, and the subsequent inhibition by compounds like USP1-IN-9.
Allosteric Inhibition Mechanism
This diagram depicts the allosteric mechanism of USP1 inhibition. The inhibitor binds to a cryptic site, inducing a conformational change that inactivates the catalytic site.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing a novel USP1 inhibitor.
Experimental Protocols
Ubiquitin-Rhodamine Deubiquitinase Assay
This high-throughput assay is commonly used to determine the potency (IC50) of DUB inhibitors.[11]
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Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho), which is non-fluorescent. Upon cleavage by a DUB like USP1, the rhodamine110 is released, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.[11]
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, and 1 mM DTT.[11]
-
Enzyme Solution: Purified USP1-UAF1 complex in assay buffer.
-
Substrate Solution: Ubiquitin-Rhodamine110 in assay buffer.
-
Inhibitor Solution: Serial dilutions of the test inhibitor (e.g., USP1-IN-9) in DMSO.
-
-
Procedure:
-
Add the USP1-UAF1 enzyme solution to the wells of a 96-well or 384-well black plate.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.[11]
-
Initiate the reaction by adding the Ub-Rho substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
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Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation
Cryo-EM has been instrumental in revealing the allosteric binding site of USP1 inhibitors.[3][12]
-
Principle: This technique allows for the high-resolution structural determination of biological macromolecules in their near-native state. For USP1, the relatively small size of the enzyme necessitates the formation of a larger complex with its binding partners (UAF1) and substrate (FANCI-FANCD2) to facilitate imaging.[3][12]
-
Sample Preparation:
-
The USP1(C90S)-UAF1-FANCI-FANCD2(Ub) complex is assembled by mixing the individually purified subunits. The C90S mutation in USP1 prevents catalysis, trapping the substrate.[12]
-
The complex is exchanged into an EM-compatible buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 2 mM DTT).[12]
-
The inhibitor (e.g., ML323, KSQ-4279) is added in slight excess.
-
The sample is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection and Processing:
-
Grids are screened, and data is collected on a high-end transmission electron microscope equipped with a direct electron detector.
-
A large dataset of particle images is collected.
-
The images are processed using specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.[3][12]
-
-
Model Building and Analysis:
This guide provides a comprehensive overview of the mechanism of action for USP1-IN-9, grounded in the extensive research conducted on its parent compounds. The allosteric inhibition of USP1 presents a promising therapeutic strategy, and a thorough understanding of this mechanism is crucial for the continued development of this class of inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
